molecular formula C27H38N2O3 B611653 Veledimex CAS No. 1093130-72-3

Veledimex

Numéro de catalogue B611653
Numéro CAS: 1093130-72-3
Poids moléculaire: 438.612
Clé InChI: LZWZPGLVHLSWQX-XMMPIXPASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Veledimex is an orally bioavailable, small molecule diacylhydrazine-based activator ligand . It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . It can be used to activate certain genes using the ecdysone receptor (EcR)-based inducible gene regulation system, the RheoSwitch Therapeutic System (RTS) .


Molecular Structure Analysis

The molecular formula of Veledimex is C27H38N2O3 . The IUPAC name is N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide . The molecular weight is 438.6 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of Veledimex include its molecular formula (C27H38N2O3), molecular weight (438.6 g/mol), and IUPAC name (N’-(3,5-dimethylbenzoyl)-N’-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide) .

Applications De Recherche Scientifique

  • Glioma Therapy : Veledimex has been used in a novel immunotherapy approach for glioma. The study found that localized delivery of IL-12, controlled by Veledimex, led to an increase in tumor-infiltrating lymphocytes, inhibiting tumor growth and improving survival rates in glioma. This suggests that Veledimex can effectively regulate gene therapy for glioma treatment (Barrett et al., 2018).

  • Pharmacokinetics in Humans : Another study focused on the pharmacokinetics of Veledimex in humans. It showed that plasma exposure to Veledimex increased with the dose and supported once-daily dosing. The study concluded that Veledimex is well-tolerated in humans and has a pharmacokinetic profile suitable for daily oral administration (Cai et al., 2017).

  • Systemic Antitumor Immunity : Veledimex was also studied for its role in inducing systemic antitumor immunity when used with gene therapy to treat cancer. The research demonstrated that Veledimex can cross the blood-brain barrier and regulate IL-12 expression in tumor therapy, leading to systemic antitumor effects in various cancer models (Barrett et al., 2016).

  • Breast and Melanoma Cancer Treatment : Research on breast cancer and melanoma demonstrated that intratumoral administration of Ad-RTS-IL-12 plus Veledimex led to regulated expression of IL-12, resulting in a favorable safety profile and biologic activity. This suggests its potential as a treatment option in these cancers (Lebel et al., 2016).

  • In Combination with Immune Checkpoint Blockade : A study on glioblastoma explored combining Veledimex-regulated IL-12 gene therapy with immune checkpoint blockade. The combination was found to be safe and established the groundwork for a phase 2 clinical trial, indicating its potential for enhancing immune responses against tumors (Chiocca et al., 2020).

Safety And Hazards

The safety data sheet for Veledimex indicates that it is classified as having acute toxicity, oral (Category 4), H302 . Veledimex was well tolerated in healthy human subjects and exhibited a pharmacokinetic profile supportive of once-daily dosing .

Orientations Futures

The future of Veledimex lies in its potential use in gene therapy for the treatment of various cancers. It has been used in trials studying the treatment of Glioblastoma Multiforme, Metastatic Breast Cancer, and Anaplastic Oligoastrocytoma . The controlled intratumoral production of IL-12 induced by Veledimex has shown promising results in inducing local immune cell infiltration and improved survival in glioma .

Propriétés

IUPAC Name

N'-(3,5-dimethylbenzoyl)-N'-[(3R)-2,2-dimethylhexan-3-yl]-2-ethyl-3-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZPGLVHLSWQX-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148875
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Veledimex

CAS RN

1093130-72-3
Record name Veledimex [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093130723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Veledimex
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12170
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name INXN-1001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELEDIMEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASU841TV0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
H Cai, L Sun, J Miao, S Krishman… - Clinical …, 2017 - Wiley Online Library
… effect are dependent on veledimex dose level and duration … with oral administration of veledimex elicited dose-dependent … of veledimex.14, 15 The increase in tumor veledimex levels in …
Number of citations: 12 accp1.onlinelibrary.wiley.com
EA Chiocca, J Yu, S Phuphanich, RV Lukas… - 2017 - ascopubs.org
2044 Background: Glioblastoma (GBM) is an aggressive brain tumor affecting ~74,000 people worldwide annually. Recurrent GBM patients have a median OS (mOS) of 6-7 months. OS …
Number of citations: 8 ascopubs.org
FM Lebel, JA Barrett, EA Chiocca, J Yu, RV Lukas… - 2016 - ascopubs.org
… Gene expression and IL-12 protein production is tightly controlled by activator ligand veledimex (V) and in our mouse model of glioma we have consistently shown a dose-response and …
Number of citations: 9 ascopubs.org
JA Barrett, H Cai, J Miao, PD Khare, P Gonzalez… - Cancer Gene …, 2018 - nature.com
… is inducibly controlled by the oral activator veledimex is an effective approach for glioma … activator ligand, veledimex. Local tumor viral vector levels concomitant with veledimex levels, IL-…
Number of citations: 71 www.nature.com
EA Chiocca, R Lukas, J Yu, NAO Bush, J Buck… - Neuro …, 2018 - ncbi.nlm.nih.gov
Ad-RTS-hIL-12 (Ad) is a novel gene therapy expressing IL-12 via the RheoSwitch Therapeutic System® gene switch under control of an oral activator ligand, veledimex (V). We …
Number of citations: 3 www.ncbi.nlm.nih.gov
S Goldman, M Kieran, S Mueller, J Buck… - Neuro …, 2017 - ncbi.nlm.nih.gov
… veledimex began prior to surgery or following stereotactic injection. Overall, Ad-RTS-hIL-12 + veledimex … upon discontinuing veledimex with a correlation between veledimex dose, BBB …
Number of citations: 1 www.ncbi.nlm.nih.gov
EA Chiocca, J Yu, RV Lukas, J Buck, N Demars… - Neuro …, 2017 - ncbi.nlm.nih.gov
… + veledimex was well tolerated; toxicities were predictable and reversible upon discontinuing veledimex with a correlation between veledimex … Subjects treated with 20mg of veledimex …
Number of citations: 1 www.ncbi.nlm.nih.gov
HL McArthur, D Page, T Proverbs-Singh, S Solomon… - Cancer Research, 2016 - AACR
Background: Immune-based strategies involving T-cell activation have recently shown significant activity in multiple tumor types. The presence of immune elements in breast cancers …
Number of citations: 0 aacrjournals.org
H McArthur, D Page, T Proverbs-Singh… - Annals of …, 2016 - annalsofoncology.org
Background Ad-RTS-hIL-12 (Ad) is a novel gene therapy candidate expressing IL-12 under the control of an orally administered activator ligand, veledimex (V), through the proprietary …
Number of citations: 0 www.annalsofoncology.org
HL McArthur, DB Page, TA Proverbs-Singh… - 2016 - ascopubs.org
TPS3097 Background: Immune-based strategies involving T-cell activation have shown significant activity in multiple tumor types. The presence of immune elements in breast cancers …
Number of citations: 0 ascopubs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.